molecular formula C9H8FNO4 B3026870 Methyl 4-fluoro-2-methyl-5-nitrobenzoate CAS No. 1163287-01-1

Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Cat. No.: B3026870
CAS No.: 1163287-01-1
M. Wt: 213.16
InChI Key: JUCFNZJKUATDQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 It is a derivative of benzoic acid, featuring a fluorine atom, a methyl group, and a nitro group attached to the benzene ring

Scientific Research Applications

Methyl 4-fluoro-2-methyl-5-nitrobenzoate has several applications in scientific research:

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

Future Directions

As “Methyl 4-fluoro-2-methyl-5-nitrobenzoate” is used in the manufacture of other substances and for scientific research and development , it’s likely that future research will continue to explore its potential applications and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-fluoro-2-methyl-5-nitrobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-fluoro-2-methyl-5-nitrobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the methanol is continuously evaporated and condensed back into the reaction vessel .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. These could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which methyl 4-fluoro-2-methyl-5-nitrobenzoate exerts its effects depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the fluorine and nitro groups can enhance its binding affinity and specificity for certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-fluoro-5-nitrobenzoate
  • Methyl 5-fluoro-2-methoxy-3-nitrobenzoate
  • Methyl 4-chloro-5-fluoro-2-nitrobenzoate

Uniqueness

Methyl 4-fluoro-2-methyl-5-nitrobenzoate is unique due to the specific positioning of its substituents on the benzene ring. This unique arrangement can result in different chemical reactivity and biological activity compared to its analogs. For example, the presence of the methyl group at the 2-position can influence the compound’s steric and electronic properties, affecting its interactions with other molecules .

Properties

IUPAC Name

methyl 4-fluoro-2-methyl-5-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCFNZJKUATDQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20679878
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163287-01-1
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20679878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 4-fluoro-2-methyl-5-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 4-fluoro-2-methyl-5-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.